Dehydro Pimozide
Description
Dehydro Pimozide is a structural derivative of the antipsychotic drug pimozide, a diphenylbutylpiperidine class compound approved for treating Tourette syndrome and chronic schizophrenia . While pimozide primarily acts as a dopamine D₂ receptor antagonist, this compound’s specific pharmacological profile remains less characterized. Unlike pimozide, which has well-documented clinical applications, this compound’s therapeutic relevance is yet to be fully explored, though structural analogs of pimozide have shown promise in diverse areas such as oncology and neurodegenerative diseases .
Properties
Molecular Formula |
C₂₈H₂₇F₂N₃O |
|---|---|
Molecular Weight |
459.53 |
Synonyms |
1-[1-[4,4-Bis(4-fluorophenyl)butyl]-1,2,3,6-tetrahydro-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one; |
Origin of Product |
United States |
Comparison with Similar Compounds
Pimozide vs. TRVA242
TRVA242, a pimozide derivative, was developed to address pimozide’s side effects (e.g., extrapyramidal symptoms) while enhancing efficacy in neuromuscular junction (NMJ) stabilization for ALS treatment.
- Efficacy :
Pimozide vs. STAT3 Inhibitors (Metformin)
Both pimozide and metformin inhibit STAT3 phosphorylation (Tyr705) in triple-negative breast cancer (TNBC), but their mechanisms differ:
- Pimozide: Directly suppresses STAT3 activity, reversing IL-6-induced oncogenic phenotypes in hepatocellular carcinoma .
Pimozide vs. Autophagy Modulators (Fluspirilene, Penfluridol)
Pimozide and related diphenylbutylpiperidines induce lysosomal dysfunction and autophagy, but their clinical utility varies:
Metabolism :
- Pimozide: Primarily metabolized by CYP3A4 (major pathway) and CYP2D6 (minor pathway), producing metabolites like 5-hydroxypimozide . Drug-drug interactions with CYP inhibitors (e.g., fluoxetine) necessitate careful dosing .
Hepatotoxicity :
- Pimozide : Classified as a false positive in deep learning hepatotoxicity models, though clinical hepatotoxicity is rare .
- Apigenin (a structurally unrelated compound): True hepatotoxicant with higher prediction accuracy in the same models .
Antiviral Potential
Pimozide exhibits off-target antiviral activity:
Q & A
Advanced Research Question
- Co-culture systems : Combine HCC and prostate cancer cells to assess cross-talk between EMT and STAT3.
- Multiplex immunofluorescence : Co-stain for E-cadherin (EMT) and p-STAT3 in tumor sections .
- RNAi knockdown : Silence STAT3 in HCC cells to determine if EMT suppression is STAT3-dependent .
How to design a study evaluating Pimozide’s impact on drug-resistant cancer populations?
Advanced Research Question
Leverage SP cells (MHCC-97L) or CD133+ cells , which exhibit intrinsic resistance to 5-FU and cisplatin . Key steps:
Pre-treat cells with chemotherapeutics to enrich resistant populations.
Treat with Pimozide (5–10 μM) and quantify survival via MTT .
Validate synergy using combination index (CI) calculations (e.g., Chou-Talalay method).
What statistical approaches are recommended for analyzing Pimozide’s dose-response data?
Advanced Research Question
- Dose-response curves : Fit data to a sigmoidal model (GraphPad Prism) to calculate IC50 .
- ANOVA with post hoc tests : Compare multiple doses (e.g., 0–20 μM) using Dunnett’s test .
- Triangulation : Combine proliferation (MTT), migration (transwell), and protein expression (western blot) data to confirm consistency .
How to address ethical and translational gaps in Pimozide research?
Advanced Research Question
- Toxicity profiling : Conduct subchronic studies in rodents (e.g., 12-week exposure) with liver/kidney histopathology .
- Clinical relevance : Compare in vitro IC50 values (e.g., 5–10 μM) to achievable serum concentrations in humans.
- FINER criteria : Ensure research is Feasible, Novel, Ethical, and Relevant by prioritizing CSC-specific mechanisms .
What secondary data sources are acceptable for systematic reviews on Pimozide?
Methodological Guidance
Exclude non-peer-reviewed sources (e.g., ). Prioritize:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
